(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
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Overview
Description
The compound (10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione is a complex organic molecule with significant biological and chemical properties. It belongs to the class of steroids and is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione involves several steps, starting from simpler steroid precursors. The process typically includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Acetylation: Addition of acetyl groups to form the hydroxyacetyl moiety.
Cyclization: Formation of the cyclopenta[a]phenanthrene ring system through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as:
Catalytic Hydrogenation: To reduce double bonds and introduce hydrogen atoms.
Chromatographic Purification: To isolate the desired product from reaction mixtures.
High-Pressure Reactions: To facilitate specific transformations under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various hydroxylated and acetylated derivatives, which can be further modified for specific applications.
Scientific Research Applications
The compound has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex steroids.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various synthetic processes.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, including:
Receptors: Binding to steroid receptors to modulate gene expression.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Signaling Pathways: Influencing cellular signaling cascades to regulate physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cortisol: A naturally occurring steroid with similar structural features.
Prednisolone: A synthetic steroid used in anti-inflammatory treatments.
Dexamethasone: Another synthetic steroid with potent anti-inflammatory properties.
Uniqueness
The uniqueness of (10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione lies in its specific hydroxyl and acetyl groups, which confer distinct chemical reactivity and biological activity compared to other steroids.
This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H28O5 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12?,15?,16?,19?,20-,21-,22-/m0/s1 |
InChI Key |
PIDANAQULIKBQS-QVJGOBFDSA-N |
Isomeric SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4(C3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C |
Origin of Product |
United States |
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